molecular formula C12H17N3O B2601735 1-(5-amino-1-propyl-1H-benzimidazol-2-yl)ethanol CAS No. 947013-14-1

1-(5-amino-1-propyl-1H-benzimidazol-2-yl)ethanol

Cat. No. B2601735
CAS RN: 947013-14-1
M. Wt: 219.288
InChI Key: ZVGPUXKEXKLMPC-UHFFFAOYSA-N
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Description

1-(5-amino-1-propyl-1H-benzimidazol-2-yl)ethanol, also known as ABE or ABPE, is a chemical compound that has been widely studied in the field of biochemistry and pharmacology. This molecule is a benzimidazole derivative and has been found to have various biological activities, making it a promising candidate for drug development.

Scientific Research Applications

Antimicrobial Activity

Benzimidazole derivatives, including “1-(5-amino-1-propyl-1H-benzimidazol-2-yl)ethanol”, have been found to possess a wide range of bioactivities, including antimicrobial activity . They have been employed as drugs in the market .

Anthelmintic Activity

Benzimidazole derivatives are also known for their anthelmintic activities . They can be used to treat a variety of helminth infections.

Antiviral Activity

These compounds have shown potential in antiviral applications . They can inhibit the replication of certain viruses.

Anticancer Activity

Benzimidazole derivatives have been found to exhibit anticancer activities . They have been used in the development of new anticancer drugs .

Antihypertensive Activity

These compounds have also been found to have antihypertensive activities . They can be used in the treatment of high blood pressure.

Corrosion Inhibitors

Recent research has highlighted the use of benzimidazole compounds as corrosion inhibitors . They have been found to be effective in preventing corrosion damage in various metals and alloys .

Synthesis of Other Compounds

The synthesis of benzimidazole derivatives, including “1-(5-amino-1-propyl-1H-benzimidazol-2-yl)ethanol”, has attracted much attention from chemists . They have been used in the synthesis of other heterocyclic compounds .

Therapeutic Chemistry

Benzimidazole, a key heterocycle in therapeutic chemistry, and its derivatives, are recently mentioned in the literature as corrosion inhibitors for steels (CS, MS), pure metals (Fe, Al, Cu, Zn) and alloys .

properties

IUPAC Name

1-(5-amino-1-propylbenzimidazol-2-yl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O/c1-3-6-15-11-5-4-9(13)7-10(11)14-12(15)8(2)16/h4-5,7-8,16H,3,6,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVGPUXKEXKLMPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=C(C=C(C=C2)N)N=C1C(C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-amino-1-propyl-1H-benzimidazol-2-yl)ethanol

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